molecular formula C15H24N2O B6646274 N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline

Cat. No.: B6646274
M. Wt: 248.36 g/mol
InChI Key: GIDCLOCGJDURIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline, also known as ABP-700, is a novel drug candidate that has gained significant attention in recent years. This compound belongs to the class of selective muscarinic receptor antagonists and has shown potential in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has shown potential in the treatment of respiratory diseases such as COPD and asthma. Muscarinic receptors play a crucial role in regulating airway smooth muscle tone, and this compound's selective antagonism of these receptors results in bronchodilation. This compound has been shown to be more effective than traditional bronchodilators such as tiotropium in preclinical studies.

Mechanism of Action

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline selectively antagonizes muscarinic receptors, specifically M3 receptors, which are responsible for bronchoconstriction. By blocking these receptors, this compound results in bronchodilation, which improves airflow and reduces respiratory symptoms.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for muscarinic receptors, with minimal off-target effects. In preclinical studies, this compound has been shown to have a longer duration of action and higher potency than traditional bronchodilators. This compound has also been shown to be effective in reducing airway hyperresponsiveness, which is a hallmark of respiratory diseases such as asthma.

Advantages and Limitations for Lab Experiments

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline's selectivity for muscarinic receptors and its potency make it an attractive candidate for preclinical studies. However, its relatively complex synthesis method and limited availability may pose challenges for researchers.

Future Directions

There are several potential future directions for N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline research. One area of interest is the development of novel formulations that improve its pharmacokinetic properties, such as extended-release formulations. Another area of research is the investigation of this compound's potential in the treatment of other respiratory diseases such as cystic fibrosis. Finally, there is potential for this compound to be used in combination with other bronchodilators or anti-inflammatory agents for improved efficacy in the treatment of respiratory diseases.

Synthesis Methods

The synthesis of N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline involves a series of chemical reactions that result in the formation of the final compound. The primary starting material is 3-aminocyclobutanecarboxylic acid, which is converted into the corresponding amide using thionyl chloride. The amide is then reacted with methyl iodide to obtain the N-methylated product. The final step involves the reaction of the N-methylated amide with 4-(2-bromo-2-propyl)phenoxyaniline to yield this compound.

Properties

IUPAC Name

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-11(2)18-15-6-4-14(5-7-15)17(3)10-12-8-13(16)9-12/h4-7,11-13H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCLOCGJDURIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)CC2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.